2,3,3,3-tetrafluoro-1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-one
Overview
Description
2,3,3,3-Tetrafluoro-1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-one is a complex fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-one typically involves multiple steps, including the introduction of fluorine atoms and the formation of the piperazine ring. Common synthetic routes may involve:
Fluorination Reactions: Introduction of fluorine atoms using reagents such as elemental fluorine (F2), hydrogen fluoride (HF), or other fluorinating agents.
Formation of Piperazine Ring: Cyclization reactions to form the piperazine ring, often involving amine precursors and appropriate cyclizing agents.
Coupling Reactions: Coupling of the fluorinated intermediates with other functional groups to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and cyclization reactions under controlled conditions. The use of specialized equipment and safety protocols is essential due to the reactive nature of fluorinating agents and the potential hazards associated with handling fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to the formation of reduced products.
Substitution: Fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,3,3,3-Tetrafluoro-1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of other fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,3,3,3-tetrafluoro-1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: A fluorinated diol with applications in organic synthesis and materials science.
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether: A fluorinated ether used as a solvent and in high-temperature applications.
Uniqueness
2,3,3,3-Tetrafluoro-1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-one is unique due to its complex structure, which combines multiple fluorine atoms with a piperazine ring and a heptafluoropropoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F12N2O2/c17-9-1-3-10(4-2-9)29-5-7-30(8-6-29)11(31)12(18,14(21,22)23)32-16(27,28)13(19,20)15(24,25)26/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFZMWAVLUHMPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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